3,4-Dihydroxyproline

Catalog No.
S578588
CAS No.
M.F
C5H9NO4
M. Wt
147.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxyproline

Product Name

3,4-Dihydroxyproline

IUPAC Name

3,4-dihydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)

InChI Key

HWNGLKPRXKKTPK-UHFFFAOYSA-N

Synonyms

3,4-dihydroxyproline

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

3,4-Dihydroxyproline is a naturally occurring amino acid derivative of proline, characterized by the presence of hydroxyl groups at the 3 and 4 positions of its pyrrolidine ring. This compound exists in two stereoisomeric forms: the L and D configurations, with the L form being more prevalent in biological systems. It plays a significant role in the structural integrity of proteins, particularly in collagen, where it contributes to the stability of the triple helix structure due to its unique conformational properties.

Typical of amino acids, including:

  • Peptide Bond Formation: Like other amino acids, it can undergo condensation reactions to form peptides.
  • Asymmetric Aldol Condensation: This reaction can be catalyzed by 3,4-dihydroxyproline, facilitating the formation of carbon-carbon bonds in synthetic organic chemistry .
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds under specific conditions.

The synthesis of 3,4-dihydroxyproline has been achieved through several methods:

  • From Sugar Lactones: A notable method involves converting D-ribonolactone into 3,4-dihydroxyproline through nucleophilic substitution reactions. This approach allows for polyfunctionalized amino acids to be synthesized from sugar derivatives .
  • Asymmetric Synthesis: Stereoselective synthesis techniques have been developed to produce both enantiomers of 3,4-dihydroxyproline from chiral starting materials .
  • General Strategies: A series of reactions can convert pentose sugars into 3,4-dihydroxyprolines through a systematic approach involving multiple steps .

3,4-Dihydroxyproline has various applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for potential use in drug formulations aimed at enhancing collagen synthesis and treating skin aging.
  • Food Industry: As a component that can improve the texture and stability of food products, it may find applications in food science.
  • Biotechnology: Its role in structural biology makes it a valuable compound for research into protein folding and stability.

Research on the interactions of 3,4-dihydroxyproline with other biomolecules has revealed its importance in:

  • Protein Interactions: Studies suggest that this compound can influence protein folding and stability due to its hydroxyl groups' ability to form hydrogen bonds.
  • Enzyme Activity Modulation: Its presence can affect the activity of certain enzymes involved in metabolic pathways related to collagen synthesis.

Several compounds are structurally or functionally similar to 3,4-dihydroxyproline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ProlinePyrrolidine ring without hydroxyl groupsBasic amino acid; key role in protein structure
HydroxyprolineHydroxyl group at position 4Important for collagen stability
2-HydroxyprolineHydroxyl group at position 2Less common; specific roles in certain proteins
5-HydroxylysineHydroxyl group at position 5 on lysineFound in collagen; contributes to cross-linking

Uniqueness of 3,4-Dihydroxyproline

The unique combination of hydroxyl groups at both the 3 and 4 positions distinguishes 3,4-dihydroxyproline from other similar compounds. This structural feature enhances its ability to stabilize collagen and participate in specific biochemical interactions that are crucial for maintaining cellular architecture and function.

XLogP3

-3.8

Dates

Modify: 2023-07-20

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